1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
Overview
Description
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chemical compound that features a bromine-substituted phenyl ring and a trifluoromethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired ethanamine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanamine moiety can undergo oxidation to form corresponding imines or reduction to yield amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl or other complex aromatic compounds.
Scientific Research Applications
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as fluorescence or conductivity.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. The bromine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler analog with a bromine-substituted phenyl ring but lacking the trifluoromethyl and ethanamine groups.
1-(4-Bromophenyl)ethanamine: Similar structure but without the trifluoromethyl group.
2,2,2-Trifluoroethylamine: Contains the triflu
Properties
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDERGPILUSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842169-72-6 | |
Record name | Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842169-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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